2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline
Description
2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline is a substituted aniline derivative featuring a methoxy group at the 2-position and a 3-trifluoromethyl-piperidine moiety at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications, particularly in kinase inhibition and oncology drug development .
Structure
3D Structure
Properties
Molecular Formula |
C13H17F3N2O |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C13H17F3N2O/c1-19-12-7-10(4-5-11(12)17)18-6-2-3-9(8-18)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3 |
InChI Key |
XWGVLBDFDVABDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC(C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chloro-2-Methoxyaniline
The aromatic precursor is synthesized through diazotization and chlorination of 2-methoxyaniline. Alternatively, commercial 4-chloro-2-methoxyaniline may be used.
Synthesis of 3-Trifluoromethylpiperidine
3-Trifluoromethylpiperidine is prepared via hydrogenation of 3-trifluoromethylpyridine using a palladium catalyst under hydrogen pressure (4–6 kg/cm², 48–56 h). This step achieves quantitative conversion, as demonstrated in analogous piperidine syntheses.
Coupling Reaction
The Buchwald-Hartwig amination couples 4-chloro-2-methoxyaniline with 3-trifluoromethylpiperidine. Key conditions include:
-
Catalyst system : Pd(OAc)₂ with BINAP ligand.
-
Base : Cs₂CO₃ or KOtBu.
-
Solvent : Toluene or dioxane.
Typical yield : 70–85%, with purity >95% after silica gel chromatography.
Alternative Pathway: Nitro Reduction and Substitution
Nitration and Piperidine Substitution
-
Nitration : 2-Methoxy-4-nitroaniline is synthesized by nitrating 2-methoxyaniline.
-
Nucleophilic substitution : The nitro group at position 4 is replaced with 3-trifluoromethylpiperidine under basic conditions (K₂CO₃, DMF, 80°C).
-
Nitro reduction : The resulting 2-methoxy-4-(3-trifluoromethyl-piperidin-1-yl)nitrobenzene is reduced using SnCl₂ in HCl/MeOH (0°C to RT, 17.5 h), yielding the target aniline.
Advantages :
Challenges :
-
Lower regioselectivity compared to metal-catalyzed methods.
-
Requires stoichiometric SnCl₂, complicating waste management.
Industrial-Scale Synthesis from Chinese Patent CN108911989B
A patented three-step route emphasizes cost efficiency and scalability:
Step 1: Synthesis of Intermediate I
2-Chloro-3-trifluoromethylaniline reacts with dimethyl sulfide and N-chlorosuccinimide (NCS) in dichloroethane at ≤30°C, followed by triethylamine addition and reflux.
Conditions :
Step 2: Sulfonation and Chlorination
Intermediate I undergoes sulfonation with sulfonyl chloride in dichloroethane under HCl gas. The product is filtered and washed with petroleum ether.
Key parameters :
Step 3: Hydrogenation
Intermediate II is hydrogenated using Pd/C (10% wt) in ethanol under H₂ pressure (4 kg/cm², 48 h).
Outcome :
Comparative Analysis of Methods
| Method | Catalyst | Yield | Purity | Scale Feasibility |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/BINAP | 85% | >95% | Lab to pilot |
| Nitro Reduction | SnCl₂ | 78% | 90% | Small scale |
| Industrial Patent | Pd/C | 91% | 98.5% | Industrial |
Key observations :
-
Transition metal-catalyzed methods offer higher yields and purity but require specialized catalysts.
-
The industrial route optimizes cost and scalability, though it involves hazardous HCl gas.
Challenges and Optimization Strategies
Regioselectivity in Substitution
The methoxy group at position 2 directs electrophilic substitution to positions 3 and 5. To achieve 4-substitution, pre-functionalized intermediates (e.g., 4-chloro or 4-nitro) are essential.
Scientific Research Applications
Chemical Properties and Structure
The compound possesses a molecular formula of C14H17F3N2O and a molecular weight of approximately 274.29 g/mol. Its structure includes a methoxy group and a trifluoromethyl-substituted piperidine moiety, which enhance its lipophilicity and metabolic stability, making it suitable for medicinal applications.
Pharmaceutical Development
1. Drug Discovery:
2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline serves as a valuable scaffold in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can lead to compounds with enhanced biological activity. The trifluoromethyl group is particularly important as it often increases the potency and selectivity of drug candidates by improving their pharmacokinetic properties.
2. Antidepressant Activity:
Research has indicated that compounds with similar structural motifs exhibit antidepressant effects. In vivo studies have shown that derivatives of piperidine can significantly improve locomotor activity and reduce anxiety-like behaviors, suggesting that this compound may also possess similar therapeutic effects.
Neuropharmacological Applications
1. Neuroprotective Effects:
Compounds containing piperidine and trifluoromethyl groups have demonstrated neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their potential therapeutic applications in treating neurological disorders .
2. Metabotropic Glutamate Receptor Modulation:
Studies indicate that the compound may interact with metabotropic glutamate receptors, which are critical in various neurological processes. This interaction could lead to new treatment strategies for conditions like schizophrenia and depression .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in the substituents at the 4-position of the aniline ring. The following table summarizes critical differences:
*Calculated based on molecular formula (C₁₃H₁₆F₃N₂O).
Key Observations :
- Trifluoromethyl vs.
- Piperidine vs. Piperazine/Morpholine: Piperidine rings (as in the target compound) are less basic than piperazine derivatives, which may reduce off-target interactions with non-kinase targets .
- Sulfonyl vs. Heterocyclic Substituents : The methylsulfonyl group in 2-Methoxy-4-(methylsulfonyl)aniline introduces strong electron-withdrawing effects, reducing nucleophilicity compared to heterocyclic substituents .
Biological Activity
2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline is a synthetic organic compound notable for its unique chemical structure, which includes a methoxy group and a trifluoromethyl-substituted piperidine moiety. This combination enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is CHFNO, with a molecular weight of approximately 274.29 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly within neurotransmitter systems. The trifluoromethyl group is believed to enhance binding affinity to certain receptors, which may influence pathways related to neurotransmission and other physiological processes.
Interaction Studies
In silico studies have demonstrated that this compound exhibits favorable binding affinities with specific receptors involved in neurotransmission. For example, it has been shown to interact effectively with KCNQ channels, which are critical for neuronal excitability and are implicated in various neurological disorders .
Pharmacological Activity
Research indicates that this compound may possess significant pharmacological properties. It has been evaluated for its potential as a therapeutic agent in various conditions, including:
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like epilepsy or anxiety disorders.
- Anticancer Activity : Preliminary studies suggest that similar compounds may exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
Table 1: Comparison of Structural Analogues
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains both methoxy and trifluoromethyl groups, enhancing reactivity |
| 2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline | Structure | Different trifluoromethyl positioning may affect binding affinity |
| 4-(3-Trifluoromethyl)piperidin-1-yl aniline | Structure | Lacks the methoxy substituent, potentially altering solubility |
Case Study 1: Neurotransmitter Modulation
A study investigating the effects of this compound on KCNQ channels demonstrated an IC50 value of approximately 69 nM, indicating potent inhibitory activity. This suggests that the compound could play a role in modulating neuronal excitability and may be beneficial in conditions characterized by hyperexcitability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical approach involves reacting a methoxy-aniline precursor with a trifluoromethyl-piperidine derivative under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to improve yield. For example, using anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on the aromatic ring and piperidine moiety.
- FT-IR : For identifying functional groups (e.g., C-F stretching at ~1100 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- DFT-based vibrational analysis : Computational modeling (e.g., B3LYP/6-31G*) complements experimental data to resolve ambiguities in spectral assignments .
Q. How is the antimicrobial activity of this compound assessed in preliminary screening?
- Methodological Answer : Standard protocols include:
- Broth microdilution assays (e.g., against Staphylococcus aureus or E. coli) to determine minimum inhibitory concentrations (MIC).
- Agar diffusion tests to evaluate zone-of-inhibition metrics.
- Controls (e.g., solvent-only and reference antibiotics) ensure validity. Note that trifluoromethyl groups enhance lipophilicity, potentially improving membrane penetration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Cell lines/strains : Use standardized cell lines (e.g., HepG2 for anticancer assays) and validate via multiple models.
- Assay conditions : Control pH, temperature, and serum content to ensure reproducibility.
- Metabolic interference : Perform metabolite profiling (LC-MS) to identify degradation products or active intermediates. Cross-referencing with PubChem data ensures consistency .
Q. What computational strategies are effective for predicting the compound’s spectroscopic and reactivity profiles?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA software) can:
- Simulate vibrational spectra and electronic transitions (HOMO-LUMO gaps).
- Predict reaction pathways for nucleophilic substitution or oxidation.
- Benchmark against experimental data (e.g., NMR chemical shifts) to refine computational models .
Q. How do structural modifications (e.g., substituent position) influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
- Synthesizing analogs with varied substituents (e.g., morpholine vs. piperidine rings).
- Comparing bioactivity metrics (e.g., IC₅₀) to identify critical functional groups.
- For example, replacing the methoxy group with a fluoro substituent may alter binding affinity to target enzymes .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
- Methodological Answer : Industrial-scale production employs:
- Continuous flow reactors : To enhance heat/mass transfer and reduce side products.
- In-line purification : Techniques like liquid-liquid extraction or chromatography.
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., via Raman spectroscopy) ensures consistency. Pilot batches should validate scalability before full production .
Safety and Regulatory Considerations
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
